1,3-Dimethylazetidin-3-ol;hydrochloride
Description
Historical Context and Structural Significance of Azetidines
The azetidine (B1206935) ring, a saturated heterocycle containing three carbon atoms and one nitrogen atom, has a fascinating history rooted in the challenges of small-ring synthesis. The first natural product containing this moiety, L-azetidine-2-carboxylic acid, was isolated in 1955 from the leaves of lily-of-the-valley (Convallaria majalis). medwinpublishers.com For many years, the synthesis of the azetidine core was considered a formidable challenge, which limited its widespread application compared to its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine. nih.gov
The structural significance of the azetidine ring is dominated by its inherent ring strain. researchgate.net With a strain energy of approximately 25.2 kcal/mol, it is comparable to other highly strained rings like cyclobutane (26.4 kcal/mol) and aziridine (26.7 kcal/mol). researchgate.net This high degree of strain is intermediate between the less stable, highly reactive three-membered aziridines and the more stable, less reactive five-membered pyrrolidines. rsc.orgresearchwithrutgers.com This unique energetic state endows azetidines with a blend of adequate stability for handling and unique reactivity that can be harnessed in chemical synthesis. rsc.org Structurally, the four-membered ring is conformationally rigid, providing a fixed scaffold that can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. researchgate.netenamine.net
| Ring System | Number of Atoms | Ring Strain Energy (kcal/mol) |
| Aziridine | 3 | 26.7 - 27.7 |
| Azetidine | 4 | ~25.2 |
| Pyrrolidine | 5 | ~5.8 |
| Piperidine | 6 | ~0 |
Research Rationale for Investigating 1,3-Dimethylazetidin-3-ol (B13483122) and Analogues
The investigation into substituted azetidines like 1,3-Dimethylazetidin-3-ol and its analogues is driven by the growing recognition of the azetidine scaffold as a "privileged" motif in medicinal chemistry. researchgate.net Incorporating this ring into drug candidates has been shown to confer a range of desirable pharmacokinetic properties, including improved metabolic stability, enhanced solubility, and favorable lipophilicity. researchgate.net The rigid nature of the ring allows for precise, three-dimensional positioning of substituents, which is critical for optimizing interactions with protein binding sites. enamine.net
Specifically, the 1,3-disubstituted pattern is of significant interest and is present in several marketed drugs. researchgate.net The substituents at the 1-position (the nitrogen atom) and the 3-position allow for the exploration of chemical space in two distinct vectors. In the case of 1,3-Dimethylazetidin-3-ol , the key features are:
The 3-methyl and 3-hydroxy groups: The presence of a tertiary alcohol at the C3 position introduces a polar, hydrogen-bond donating and accepting group. This functionality is often crucial for anchoring a molecule within a biological target's active site. The geminal methyl group adds a small lipophilic contact point and creates a quaternary center, which can enhance metabolic stability by blocking a potential site of oxidation.
The hydrochloride salt form enhances the compound's solubility in aqueous media, which is advantageous for biological testing and formulation. Research into analogues of this compound often involves modifying the substituents at the N1 and C3 positions to fine-tune properties like potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) profiles.
| Drug Name | Therapeutic Area | Azetidine Feature |
| Azelnidipine | Antihypertensive | Contains a substituted azetidine ring |
| Cobimetinib | Anticancer | Features a C3-aminoalkylazetidinol motif |
| Ximelagatran | Anticoagulant | Incorporates an azetidine scaffold |
Inherent Challenges in Azetidine Ring System Manipulation
Despite their desirability, the synthesis and manipulation of azetidines are fraught with challenges, primarily stemming from the same ring strain that makes them attractive. medwinpublishers.com The construction of a four-membered ring is often kinetically and thermodynamically less favorable than the formation of five- or six-membered rings. researchgate.net
Key challenges include:
Ring Formation: Standard intramolecular cyclization reactions that work well for forming larger rings often fail for azetidines. The acyclic precursors required for a 4-exo-tet cyclization often adopt conformations that are unfavorable for ring closure, making competing side reactions, such as elimination, more likely. researchgate.netnih.gov
Stereocontrol: Creating stereochemically complex azetidines, such as those with multiple substituents, is a significant hurdle. Achieving high diastereoselectivity and enantioselectivity in the synthesis of substituted azetidines remains an active area of research. acs.orgnih.gov The development of methods for producing enantioenriched azetidines is crucial for their application in chiral drugs. acs.org
Strain-Induced Reactivity: While the ring strain can be beneficial, it can also lead to undesired ring-opening reactions under certain conditions, such as in the presence of strong acids or nucleophiles. nih.gov This instability must be carefully managed during multi-step synthetic sequences and can present challenges for the long-term stability of drug candidates. uni-muenchen.de
Over the past few decades, chemists have developed innovative strategies to overcome these challenges. These include photochemical methods like the aza Paternò-Büchi reaction, the use of highly reactive intermediates such as azabicyclo[1.1.0]butanes for strain-release-driven syntheses, and advanced transition-metal-catalyzed C-H amination reactions. rsc.orgacs.orgresearchgate.net These modern methods are making complex and densely functionalized azetidines, including analogues of 1,3-Dimethylazetidin-3-ol, increasingly accessible to the scientific community. bris.ac.uk
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-dimethylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)3-6(2)4-5;/h7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNYVHVCRQIKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243507-37-9 | |
| Record name | 1,3-dimethylazetidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for 1,3 Dimethylazetidin 3 Ol and Substituted Azetidin 3 Ol Scaffolds
Foundational Azetidine (B1206935) Ring Construction Methodologies
Established methods for the synthesis of the azetidine core provide the groundwork for accessing more complex derivatives like 1,3-dimethylazetidin-3-ol (B13483122). These foundational strategies primarily involve the formation of the strained four-membered ring through intramolecular bond formation or intermolecular cycloadditions.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This approach typically involves a precursor molecule containing a nitrogen nucleophile and a carbon atom with a suitable leaving group, positioned to favor a 4-exo-tet cyclization.
A prevalent method involves the treatment of γ-amino alcohols with reagents like thionyl chloride to generate a haloamine intermediate. Subsequent intramolecular cyclization under basic conditions, such as with lithium bis(trimethylsilyl)amide (LiHMDS), leads to the formation of the azetidine ring. For the synthesis of a 1,3-disubstituted azetidin-3-ol (B1332694), a plausible precursor would be a 3-amino-1-chloro-3-methylpropan-2-ol derivative. The cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amines in the presence of LiHMDS to form 1-alkyl-2-(trifluoromethyl)azetidines exemplifies this approach. rsc.org
Another key intramolecular strategy is the Mitsunobu reaction, which can be employed for the cyclization of amino diols. For instance, the synthesis of azetidine iminosugars has been achieved from D-glucose through an intramolecular Mitsunobu reaction. rsc.org This highlights the versatility of intramolecular cyclization in creating stereochemically defined azetidine derivatives.
The table below summarizes key aspects of intramolecular cyclization approaches.
| Precursor Type | Key Reagents | Product Type | Reference |
| γ-Amino alcohol | Thionyl chloride, LiHMDS | Substituted azetidine | rsc.org |
| Amino diol | Mitsunobu reagents | Azetidine iminosugar | rsc.org |
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions offer a direct route to the azetidine core by combining two different molecular components. The [2+2] cycloaddition, also known as the aza Paternò-Büchi reaction, between an imine and an alkene is a powerful tool for this purpose. researchgate.net
Historically, these reactions often required UV light and were limited to specific classes of imines. researchgate.net However, recent advancements have enabled visible-light-mediated intermolecular [2+2] photocycloadditions. For example, the reaction between oximes and alkenes, facilitated by a visible-light photocatalyst, provides access to highly functionalized azetidines. chemicalbook.com This method is notable for its mild reaction conditions and broad substrate scope. chemicalbook.com
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and widely used method for the synthesis of β-lactams (azetidin-2-ones). researchgate.net While this method does not directly yield azetidin-3-ols, the resulting β-lactams are versatile intermediates that can be further functionalized.
Key features of intermolecular cycloaddition reactions are outlined in the following table.
| Reaction Type | Reactants | Conditions | Product | Reference |
| Aza Paternò-Büchi | Imine, Alkene | Visible light, Photocatalyst | Functionalized azetidine | researchgate.netchemicalbook.com |
| Staudinger Synthesis | Ketene, Imine | Base | β-Lactam (Azetidin-2-one) | researchgate.net |
Reductive Transformation of Azetidin-2-ones
Azetidin-2-ones, or β-lactams, are readily accessible through methods like the Staudinger synthesis and serve as valuable precursors to other azetidine derivatives. researchgate.netnih.gov The reduction of the carbonyl group of a β-lactam provides a direct route to the corresponding azetidine.
The use of specific reducing agents is crucial for the successful transformation of β-lactams to azetidines. Hydroalanes, such as chloroalane (AlH2Cl), have been shown to be effective for this purpose, affording azetidines in high yields. chemscene.com This method is particularly useful for preparing highly functionalized azetidines that may not be stable under other reducing conditions.
To synthesize 1,3-dimethylazetidin-3-ol via this route, one could envision the synthesis of 1,3-dimethylazetidin-3-one from a suitable β-lactam precursor, followed by reduction of the ketone. Alternatively, a 3-hydroxy-β-lactam could be synthesized and subsequently reduced. For example, racemic 3-acetoxy-β-lactams have been synthesized and converted into optically active 3-hydroxy-β-lactams, which could then potentially be reduced to the corresponding azetidin-3-ols. researchgate.net
The following table highlights the reductive transformation of azetidin-2-ones.
| Starting Material | Reducing Agent | Product | Reference |
| Azetidin-2-one (β-Lactam) | Chloroalane (AlH2Cl) | Azetidine | chemscene.com |
| 3-Acetoxy-β-lactam | (multistep) | 3-Hydroxy-β-lactam | researchgate.net |
Modern Catalytic and Stereoselective Syntheses of Azetidin-3-ols
Contemporary synthetic methods have focused on the development of catalytic and stereoselective approaches to afford enantiomerically enriched azetidin-3-ol scaffolds. These modern techniques offer greater efficiency, control, and access to a wider range of structurally diverse azetidines.
Metal-Catalyzed Ring Formation and Functionalization
Transition metal catalysis has emerged as a powerful tool for the construction and functionalization of azetidine rings. Palladium-catalyzed asymmetric allylation of azalactones has been utilized in the synthesis of chiral azetidines. google.com Tantalum-catalyzed hydroaminoalkylation reactions also provide a route to azetidine synthesis. google.com
More directly related to azetidin-3-ol synthesis, gold-catalyzed intramolecular oxidative cyclization of N-propargylsulfonamides has been developed for the flexible and stereoselective synthesis of chiral azetidin-3-ones. youtube.com These azetidin-3-ones are versatile intermediates that can be readily converted to azetidin-3-ols. For the synthesis of 1,3-dimethylazetidin-3-ol, this would involve the preparation of an N-methylated propargyl amine precursor, followed by the gold-catalyzed cyclization to the corresponding azetidin-3-one (B1332698) and subsequent Grignard addition of a methyl group.
Iron-catalyzed thiol alkylation of N-Cbz azetidinols has been shown to produce 3-aryl-3-sulfanyl azetidines, demonstrating a metal-catalyzed functionalization of the azetidin-3-ol scaffold. google.com Similarly, a calcium(II)-catalyzed Friedel–Crafts reaction of azetidinols with aromatics yields 3,3-diarylazetidines. These methods highlight the potential for direct C-C and C-S bond formation at the C3 position of the azetidine ring.
A summary of metal-catalyzed approaches is provided in the table below.
| Metal Catalyst | Reaction Type | Starting Material | Product | Reference |
| Palladium | Asymmetric allylation | Azalactone | Chiral azetidine | google.com |
| Tantalum | Hydroaminoalkylation | Amine, Alkene | Azetidine | google.com |
| Gold | Intramolecular oxidative cyclization | N-propargylsulfonamide | Chiral azetidin-3-one | youtube.com |
| Iron | Thiol alkylation | N-Cbz azetidinol | 3-Aryl-3-sulfanyl azetidine | google.com |
| Calcium | Friedel–Crafts reaction | Azetidinol | 3,3-Diarylazetidine |
Photoinduced and Radical Cyclization Protocols
Photochemical and radical-based methods offer unique pathways for the construction of azetidine rings under mild conditions. The Norrish-Yang cyclization, a photochemical reaction involving a 1,5-hydrogen abstraction followed by ring closure, can be used to synthesize azetidinols from α-aminoacetophenones. This method provides a sustainable entry to these strained heterocycles.
Visible-light-mediated approaches have gained significant traction. As mentioned earlier, intermolecular [2+2] photocycloadditions are a prime example. researchgate.netchemicalbook.com Furthermore, radical strain-release photocatalysis has been developed to access densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). This method relies on a photosensitizer to generate radical intermediates that react with the strained ABB core.
While direct application of these specific photoinduced and radical methods to the synthesis of 1,3-dimethylazetidin-3-ol is not explicitly reported, the principles can be adapted. For instance, a suitably substituted α-amino ketone could potentially undergo a Norrish-Yang cyclization to afford the desired product.
The table below summarizes photoinduced and radical cyclization protocols.
| Method | Key Features | Starting Material | Product | Reference |
| Norrish-Yang Cyclization | Photochemical, 1,5-hydrogen abstraction | α-Aminoacetophenone | Azetidinol | |
| Radical Strain-Release Photocatalysis | Visible light, Photosensitizer | Azabicyclo[1.1.0]butane (ABB) | Functionalized azetidine |
Asymmetric Synthesis of Chiral Azetidin-3-ol Derivatives
The generation of chiral azetidin-3-ol derivatives in an enantiomerically pure form is a significant objective in medicinal chemistry, owing to the profound impact of stereochemistry on pharmacological activity. Methodologies to achieve this enantiocontrol can be broadly categorized into chiral auxiliary-guided strategies and enantioselective catalysis.
Chiral Auxiliary-Guided Methodologies
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. A notable application of this strategy in the synthesis of precursors to chiral azetidin-3-ols involves the use of sulfinamides.
A flexible and stereoselective synthesis of chiral azetidin-3-ones, which are direct precursors to chiral azetidin-3-ols, has been developed utilizing chiral N-propargylsulfonamides. nih.gov These starting materials are readily accessible with high enantiomeric excess through the application of chiral sulfinamide chemistry. The key step is a gold-catalyzed oxidative cyclization of the chiral N-propargylsulfonamides. In this process, reactive α-oxogold carbenes are generated as intermediates via intermolecular alkyne oxidation, which then undergo intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov The use of tert-butanesulfonyl as the protecting group is advantageous as it leverages the well-established chiral tert-butanesulfinimine chemistry and can be readily removed from the azetidine ring under acidic conditions. nih.gov This methodology provides a route to chiral azetidin-3-ones with high enantiomeric excess, which can then be stereoselectively reduced to the corresponding chiral azetidin-3-ols.
Table 1: Chiral Auxiliary-Guided Synthesis of Azetidin-3-one Precursors Data sourced from Zhang, J., et al. (2013). nih.gov
| Entry | R Group | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | Cyclohexyl | 75 | >98 |
| 2 | n-Hexyl | 78 | >98 |
| 3 | CH₂OBn | 71 | >98 |
| 4 | Phenyl | 65 | >98 |
Enantioselective Catalysis in Azetidine Synthesis
Enantioselective catalysis offers a more atom-economical approach to chiral molecules, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been successfully employed in the synthesis of chiral azetidine scaffolds.
Copper(I) catalysis, in conjunction with chiral ligands, has been effective in the asymmetric synthesis of chiral tetrasubstituted azetidines. One such method involves the [3+1]-cycloaddition of silyl-protected Z-γ-substituted enoldiazoacetates and imido-sulfur ylides. nih.gov This reaction, catalyzed by a chiral sabox copper(I) complex, is followed by Pd/C catalytic hydrogenation to yield the final all-cis tetrasubstituted azetidine-2-carboxylates. This approach allows for the construction of azetidines with three chiral centers in high yield and with excellent stereocontrol. nih.gov
Another significant advancement is the highly enantioselective difunctionalization of azetines, providing access to chiral 2,3-disubstituted azetidines. Using a Cu/bisphosphine catalyst, two versatile functionalities, a boryl and an allyl group, can be installed on the azetine ring with the simultaneous creation of two new stereogenic centers. nih.govacs.org This copper-catalyzed asymmetric boryl alkylation of the electron-rich olefin within the strained heterocycle proceeds with high efficiency and stereoselectivity. nih.govacs.org The resulting functionalized azetidines can be further elaborated; for instance, the boryl group can be oxidized to an alcohol, providing a direct route to chiral 2,3-disubstituted azetidin-3-ol derivatives.
Table 2: Enantioselective Catalysis in the Synthesis of Chiral Azetidine Derivatives Data sourced from Doyle, M. P., et al. (2015) nih.gov and Lin, C., et al. (2022). nih.govacs.org
| Catalyst/Ligand | Reaction Type | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Cu(MeCN)₄PF₆ / (S,R)-L1 | [3+1]-Cycloaddition | Enoldiazoacetates & Sulfur Ylides | 70-91 | 92-99 |
| CuBr / (S,S)-L1 | Boryl Allylation | Azetines & Allyl Phosphates | 85-99 | 98->99 |
| Organocatalyst | α-Chlorination/Cyclization | Aldehydes | 22-32 | 84-92 |
Advanced Approaches to 1,3-Dimethylazetidin-3-ol and Related Azetidines
Beyond asymmetric synthesis, several advanced synthetic strategies have been developed for the efficient construction of the azetidin-3-ol core and its derivatives. These methods often focus on readily available starting materials and aim for high yields and operational simplicity.
Utilization of Epoxy Amine Precursors for Azetidin-3-ol Synthesis
A robust and high-yielding method for the synthesis of azetidin-3-ol scaffolds is the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction is effectively catalyzed by lanthanide(III) trifluoromethanesulfonates, such as La(OTf)₃. nih.govfrontiersin.org The Lewis acidic catalyst activates the epoxide ring, facilitating a nucleophilic attack by the pendant amine. The cis-stereochemistry of the epoxy amine precursor is crucial for the regioselective formation of the four-membered azetidine ring. This methodology is notable for its high yields and tolerance of various functional groups, including those that are acid-sensitive. nih.govfrontiersin.org
The synthesis of the requisite cis-3,4-epoxy amine precursors can be achieved from the corresponding cis-alkenols. This approach provides a versatile entry point to a wide range of substituted azetidin-3-ols, with the substituents being introduced through the initial choice of the alkenol.
Table 3: La(OTf)₃-Catalyzed Synthesis of Azetidines from cis-3,4-Epoxy Amines Data sourced from Uesugi, S., et al. (2023). nih.govfrontiersin.org
| Entry | R Group on Amine | R Group on Epoxide | Yield (%) |
|---|---|---|---|
| 1 | Benzyl | Ethyl | 94 |
| 2 | p-Methoxybenzyl | Ethyl | 95 |
| 3 | p-Nitrobenzyl | Ethyl | 90 |
| 4 | n-Butyl | Ethyl | 96 |
| 5 | Benzyl | Phenyl | 91 |
Derivatization of Azetidin-3-one to Substituted Azetidin-3-ols
Azetidin-3-ones are versatile intermediates that can be readily converted to a variety of substituted azetidin-3-ols. The carbonyl group at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents.
The reaction of azetidin-3-ones with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), provides a straightforward route to tertiary azetidin-3-ols. google.com This addition reaction introduces a new carbon-carbon bond at the 3-position of the azetidine ring. Furthermore, the reduction of the ketone functionality in azetidin-3-ones leads to the formation of secondary azetidin-3-ols. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) can be employed for this transformation. google.com The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions, offering a pathway to diastereomerically enriched products. For instance, the use of L-selectride has been shown to afford highly diastereoselective reduction of certain fused azetidin-3-ones. nih.gov
Table 4: Derivatization of Azetidin-3-one Data sourced from U.S. Patent 3,668,196 google.com and Aubé, J., et al. (2015). nih.gov
| Starting Azetidin-3-one | Reagent | Product Type | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1-t-Butyl-2,2-dimethylazetidin-3-one | Sodium Borohydride | Secondary Alcohol | Not specified | Not specified |
| 1-t-Butyl-2,2-dimethyl-3-chloroazetidine HCl | Phenylmagnesium Bromide | Tertiary Alcohol | Not specified | Not specified |
| Fused TMS-azetidin-3-one | L-Selectride | Secondary Alcohol | 85 | >20:1 |
Development of Scalable Processes for Azetidin-3-ol Hydrochloride Production
The development of scalable and cost-effective processes for the production of azetidin-3-ol hydrochloride is crucial for its application in the pharmaceutical industry. hsppharma.comscbt.com An improved, one-pot, and multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol (B14779) has been developed, which serves as a key intermediate. researchgate.net This process is reported to be high-yielding (80%) and chromatography-free, with a purity of over 99%. researchgate.net The subsequent debenzylation of 1-benzhydrylazetidin-3-ol would yield azetidin-3-ol, which can then be converted to its hydrochloride salt.
A thoroughly optimized and robust process for the synthesis of 1-benzylazetidin-3-ol (B1275582) has also been established. researchgate.net This compound is a starting material for the commercial synthesis of azetidin-3-ol hydrochloride. This process utilizes the inexpensive and commercially available starting material, benzylamine, and is designed to minimize the formation of byproducts, resulting in an economical and effective production method. researchgate.net Another patented method describes an industrial process for producing N-(1-benzhydrylazetidin-3-yl)-N-methyl-2,2-diphenylacetamide, which involves the formation of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrochloride as an intermediate. google.com
Reactivity Profiles and Transformational Chemistry of Azetidin 3 Ol Systems
Strain-Release Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driving force for many of its chemical transformations. rsc.org Unlike the more reactive and less stable three-membered aziridines, azetidines possess a degree of stability that allows for their isolation and handling, yet they are sufficiently strained to undergo a variety of ring-opening and rearrangement reactions under appropriate conditions. rsc.orgrsc.org
The reactivity of the 1,3-dimethylazetidin-3-ol (B13483122) system is profoundly influenced by this strain energy. Any reaction pathway that leads to the opening of the four-membered ring is energetically favorable as it alleviates this strain. The presence of a tertiary alcohol at the C-3 position and methyl groups at N-1 and C-3 introduces specific steric and electronic effects that can modulate the ring's reactivity, influencing the regioselectivity and mechanism of subsequent transformations. The hydrochloride form of the compound ensures that the azetidine nitrogen is protonated, forming an azetidinium ion, which further enhances the ring's susceptibility to nucleophilic attack by increasing the ring strain and creating a better leaving group.
Nucleophilic Ring-Opening Reactions and Regioselectivity
One of the most characteristic reactions of the azetidine ring is its cleavage by nucleophiles. Azetidines themselves can be relatively resistant to ring-opening, but their conversion into quaternary azetidinium salts, or protonation under acidic conditions (as with 1,3-dimethylazetidin-3-ol;hydrochloride), dramatically increases their electrophilicity and facilitates nucleophilic attack. organic-chemistry.orgnih.gov The resulting azetidinium ion is significantly more reactive towards ring-opening than the neutral azetidine. rsc.orgresearchgate.net
The regioselectivity of the ring-opening is a critical aspect, governed by the substitution pattern on the azetidine ring. organic-chemistry.org For the 1,3-dimethylazetidin-3-ol cation, nucleophilic attack can theoretically occur at either of the two methylene (B1212753) carbons (C-2 or C-4). The outcome is dictated by a combination of steric hindrance and the electronic nature of the substituents and the nucleophile. Generally, in the absence of overriding electronic factors, nucleophiles tend to attack the less sterically hindered carbon atom. organic-chemistry.org However, the precise regioselectivity can be complex, and studies on variously substituted azetidinium ions have shown that predicting the outcome requires careful consideration of all influencing factors. For instance, studies on other azetidinium systems have shown that ions without a C-4 substituent are often attacked at the C-4 position, whereas the presence of a C-4 methyl group can direct the attack to the C-2 position. organic-chemistry.orgresearchgate.net
The fundamental process in any ring-opening reaction of an azetidinium ion is the cleavage of a carbon-nitrogen (C-N) bond. This cleavage is the key step that relieves the inherent ring strain. In the case of 1,3-dimethylazetidin-3-ol hydrochloride, a nucleophile attacks one of the ring carbons (C-2 or C-4), leading to the scission of the adjacent C-N bond and the formation of a functionalized γ-aminopropyl chain. nih.gov
The propensity for C-N bond cleavage is not only a feature of reactions with external nucleophiles but can also be induced under other conditions. For example, research on N-acylazetidines has demonstrated that the C-N σ bond can be cleaved under transition-metal-free, single-electron transfer conditions. semanticscholar.orgmdpi.comnih.gov This reactivity, which is not observed in less strained cyclic amides, highlights that the ring strain is the crucial driving force for the C-N bond cleavage process. semanticscholar.orgmdpi.com
The ring-opening of azetidinium ions by nucleophiles is generally understood to proceed via an S(_N)2 mechanism. nih.gov The nucleophile attacks a ring carbon atom, and the C-N bond is broken in a concerted fashion, leading to an inversion of stereochemistry at the center of attack if it is chiral. The charged nitrogen atom of the azetidinium ring acts as an excellent leaving group.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to better understand the parameters that govern the regioselectivity of these reactions. organic-chemistry.orgnih.gov These investigations have confirmed that the reaction pathway and the preferred site of nucleophilic attack are influenced by the substitution pattern on the ring, the nature of the substituents (both steric and electronic), and the identity of the nucleophile itself. organic-chemistry.org For the 1,3-dimethylazetidin-3-ol system, the tertiary alcohol at C-3 and the methyl group at the same position would exert significant steric and electronic influence on the transition states for nucleophilic attack at C-2 versus C-4, thereby determining the regiochemical outcome.
Ring Expansion and Rearrangement Processes
Beyond simple ring-opening, the strained azetidin-3-ol (B1332694) framework is a substrate for various rearrangement reactions, often leading to larger, more stable heterocyclic systems. A significant example of such a process is the acid-catalyzed rearrangement of 3-hydroxyazetidines into 2-oxazolines. acs.orgnih.govdurham.ac.uk
This transformation is proposed to initiate via a Ritter-type reaction, where the tertiary alcohol is protonated by a strong acid (e.g., H(_2)SO(_4)) and departs as a water molecule, generating a stabilized tertiary carbocation at the C-3 position. acs.orgdurham.ac.uk A nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent intramolecular attack by the carbonyl oxygen of the intermediate Ritter amide on one of the azetidine ring carbons initiates the ring-opening. This step is driven by the release of the azetidine ring strain and results in the formation of a five-membered 2-oxazoline ring. acs.orgdurham.ac.uk This cascade reaction demonstrates a sophisticated transformation where the initial strain of the four-membered ring is harnessed to construct a different heterocyclic scaffold. acs.orgworktribe.com
| 3-Hydroxyazetidine Substrate | Nitrile | Conditions | 2-Oxazoline Product | Yield | Reference |
|---|---|---|---|---|---|
| N-benzyl-3-phenyl-azetidin-3-ol | Acetonitrile | H₂SO₄, DCM, reflux | 2-methyl-5-(N-benzyl-N-(2-oxo-2-phenylethyl)amino)methyl-4-phenyl-4,5-dihydrooxazole | 90% | durham.ac.uk |
| N-benzyl-3-(4-methoxyphenyl)-azetidin-3-ol | Acetonitrile | H₂SO₄, DCM, reflux | Corresponding 2-oxazoline | 85% | durham.ac.uk |
| N-benzyl-3-phenyl-azetidin-3-ol | Benzonitrile | H₂SO₄, DCM, reflux | Corresponding 2,4-diphenyl-oxazoline | 89% | durham.ac.uk |
| N-benzyl-3-phenyl-azetidin-3-ol | Pivalonitrile | H₂SO₄, DCM, reflux | Corresponding 2-tert-butyl-oxazoline | 91% | durham.ac.uk |
Functional Group Interconversions on the Azetidin-3-ol Framework
The hydroxyl group at the C-3 position of the 1,3-dimethylazetidin-3-ol framework is a key functional handle that allows for a variety of subsequent chemical modifications without necessarily involving the cleavage of the azetidine ring. These functional group interconversions (FGIs) are crucial for diversifying the chemical space accessible from the azetidin-3-ol core.
One of the fundamental transformations is the substitution of the hydroxyl group. libretexts.org Following protonation, the hydroxyl group can be displaced by various nucleophiles. Such reactions allow for the introduction of a wide range of functionalities at the C-3 position.
Another important FGI is the oxidation of the tertiary alcohol. While the oxidation of tertiary alcohols is generally challenging, specific methods can be employed. More commonly, related N-substituted azetidin-3-ols (with a secondary alcohol) can be oxidized to the corresponding azetidin-3-ones. colab.ws These azetidin-3-ones are themselves versatile intermediates for further synthesis, for instance, undergoing reductive aldol (B89426) or Mannich-type reactions. nih.govacs.org While direct oxidation of the tertiary alcohol in 1,3-dimethylazetidin-3-ol is not straightforward, the reactivity of the core structure is representative of the broader class of azetidin-3-ols where such transformations are pivotal.
| Azetidin-3-ol Substrate | Reagent(s) | Conditions | Product | Transformation Type | Reference |
|---|---|---|---|---|---|
| 1-Diphenylmethylazetidin-3-ol | Pyridine-SO₃, Triethylamine | DMSO | 1-Diphenylmethylazetidin-3-one | Oxidation | colab.ws |
| N-benzylazetidine derived from triflate ester | Aqueous trifluoroacetic acid | - | N-benzylazetidin-3-ol | Hydrolysis (FGI on precursor) | rsc.org |
| 3-Bromoazetidine derivatives | Various Nucleophiles (e.g., NaN₃, KSCN) | - | 3-Azido or 3-Thiocyanato azetidines | Nucleophilic Substitution | rsc.org |
Spectroscopic and Structural Characterization Methodologies for Azetidin 3 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon and proton framework of the molecule.
In the case of 1,3-Dimethylazetidin-3-ol (B13483122);hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl and C-methyl groups, as well as the methylene (B1212753) (CH₂) protons on the azetidine (B1206935) ring. The hydrochloride form means the nitrogen atom is protonated, and this N-H proton may be observable, though its signal can be broad and may exchange with solvent protons like D₂O. The hydroxyl proton signal is also typically broad. The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen and the hydroxyl group.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 1,3-Dimethylazetidin-3-ol;hydrochloride, separate signals are anticipated for the N-methyl carbon, the C-methyl carbon, the quaternary carbon bearing the hydroxyl group (C3), and the two equivalent methylene carbons of the ring (C2 and C4). The chemical shifts are indicative of the local electronic environment of each carbon atom.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | 1.5 - 1.7 | Singlet | 3H | C-CH₃ |
| 2.8 - 3.0 | Singlet | 3H | N-CH₃ | |
| 3.8 - 4.2 | Multiplet | 4H | CH₂ (ring) | |
| 5.0 - 6.0 (broad) | Singlet | 1H | OH | |
| 10.0 - 12.0 (broad) | Singlet | 1H | N⁺-H | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Carbons | 25 - 30 | C-CH₃ | ||
| 40 - 45 | N-CH₃ | |||
| 60 - 65 | C2/C4 (ring CH₂) | |||
| 70 - 75 | C3 (quaternary) |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) are commonly used, which can detect the protonated molecule of the free base.
The expected molecular ion peak would correspond to the free base [C₅H₁₁NO + H]⁺. The fragmentation of this ion can occur through various pathways, such as the loss of a methyl group, loss of a water molecule, or cleavage of the azetidine ring. These fragmentation patterns provide corroborating evidence for the proposed structure.
Predicted Mass Spectrometry Data for 1,3-Dimethylazetidin-3-ol
| m/z Value (Predicted) | Assignment |
| 102.09 | [M+H]⁺ (Molecular ion of the free base) |
| 87.07 | [M+H - CH₃]⁺ |
| 84.08 | [M+H - H₂O]⁺ |
| 72.08 | Fragment from ring cleavage |
Note: M refers to the neutral molecule of 1,3-Dimethylazetidin-3-ol.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, several characteristic absorption bands are expected.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The presence of the ammonium hydrochloride salt introduces a broad absorption in the 2400-3000 cm⁻¹ range, corresponding to the N⁺-H stretch. Other key absorptions include C-H stretching for the methyl and methylene groups, and C-N and C-O stretching vibrations in the fingerprint region.
Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Alcohol |
| 2850 - 3000 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 2400 - 3000 (broad) | N⁺-H stretch | Ammonium salt |
| 1450 - 1480 | C-H bend | Aliphatic (CH₂, CH₃) |
| 1050 - 1200 | C-N stretch | Amine |
| 1000 - 1150 | C-O stretch | Tertiary alcohol |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
While a specific crystal structure for this compound is not publicly available, studies on other azetidine derivatives have shown that the four-membered ring is not planar but puckered. The degree of puckering is influenced by the nature and orientation of the substituents on the ring. A crystal structure of this compound would be expected to show the azetidine ring in a puckered conformation, with the chloride ion forming a hydrogen bond with the protonated nitrogen atom (N⁺-H···Cl⁻). The methyl and hydroxyl groups on the C3 carbon would adopt specific orientations relative to the ring. The determination of the solid-state structure would unambiguously confirm the connectivity and stereochemistry of the molecule.
Computational and Theoretical Investigations of Azetidine 3 Ol Compounds
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic environment and inherent stability of azetidine-based molecules. researchgate.net Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock are employed to analyze the molecular structure, electronic transitions, and various molecular properties. researchgate.net
The stability of the four-membered azetidine (B1206935) ring is a delicate balance between ring strain, estimated to be around 25.4 kcal/mol, and the electronic effects of its substituents. rsc.orgrsc.org This ring strain is a key determinant of the reactivity of azetidines. rsc.orgrsc.org Quantum chemical calculations allow for the precise determination of molecular geometries, bond lengths, and bond angles, which are critical for assessing this strain.
Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity. researchgate.net The HOMO-LUMO gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. For azetidine derivatives, these calculations can pinpoint the most likely sites for nucleophilic or electrophilic attack, thereby informing their synthetic utility.
Table 1: Calculated Electronic Properties of a Model Azetidine-3-ol System
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G(d) |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms and energetics of chemical reactions involving azetidines. researchgate.netnih.gov It allows chemists to map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed picture of how a reaction proceeds. researchgate.netnih.gov
DFT calculations are instrumental in elucidating the step-by-step mechanisms of reactions that form or functionalize the azetidine ring. researchgate.netrsc.org For example, in the synthesis of azetidines via intramolecular cyclization, DFT can be used to compare different possible pathways and determine the most energetically favorable route. frontiersin.org This includes identifying key intermediates and transition states along the reaction coordinate. researchgate.net
One common method for azetidine synthesis is the intramolecular aminolysis of epoxy amines. frontiersin.org Computational studies have shown that the regioselectivity of this ring-closure can be influenced by catalysts. DFT calculations have been used to model the transition states for the formation of both azetidine and the competing pyrrolidine (B122466) ring, explaining the experimentally observed selectivity. frontiersin.org These studies have revealed that the coordination of a lanthanum (III) catalyst can lower the transition state energy for azetidine formation, making it the preferred pathway. frontiersin.org
The formation of the strained four-membered azetidine ring proceeds through a high-energy transition state. acs.org Analyzing the geometry and energy of this transition state is crucial for understanding the kinetics of the cyclization reaction. DFT calculations can provide detailed structural information about the transition state, including the forming bond lengths and angles.
For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations of the transition states showed that the energy barrier to form the azetidine ring was significantly lower than that for the formation of the five-membered pyrrolidine ring. frontiersin.org This computational result was in excellent agreement with the experimental outcome, where the azetidine was formed with high regioselectivity. frontiersin.org
A significant advantage of computational chemistry is its predictive power. thescience.dev DFT models can be used to screen potential reactants and catalysts to predict the outcome of a reaction before it is attempted in the lab. mit.edumit.edu This approach saves time and resources by focusing experimental efforts on the most promising candidates. thescience.devmit.edu
Recently, researchers developed a computational model to predict the success of photocatalyzed reactions to form azetidines from alkenes and oximes. mit.edumit.edu By calculating the frontier orbital energies of a series of alkenes and oximes, they could predict which pairs would react to form an azetidine. mit.edumit.edu The model's predictions were largely accurate when tested experimentally, demonstrating the power of computational screening in synthetic chemistry. thescience.devmit.edu This predictive modeling can also be applied to understand and predict the stereoselectivity of reactions involving azetidine derivatives. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of azetidine-3-ol compounds are critical to their function, particularly in biological contexts. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different shapes a molecule can adopt and how it moves over time. nih.govnih.govosti.gov
The four-membered azetidine ring is not planar and can exist in different puckered conformations. The substituents on the ring, such as the methyl and hydroxyl groups in 1,3-dimethylazetidin-3-ol (B13483122), will influence the preferred conformation. Computational methods can determine the relative energies of these different conformations and the energy barriers to interconversion between them.
Molecular dynamics simulations provide a dynamic picture of the molecule's behavior. mdpi.commdpi.com By simulating the motion of the atoms over time, MD can reveal how the molecule flexes and changes shape in different environments, such as in solution. mdpi.commdpi.com These simulations can also be used to study how azetidine-3-ol derivatives interact with other molecules, such as biological macromolecules.
Computational Guidance for Synthetic Design
The insights gained from computational and theoretical investigations can be directly applied to the design of new and improved synthetic routes to azetidine-3-ol compounds. thescience.devmit.edu By understanding the factors that control reactivity and selectivity, chemists can design more efficient and selective syntheses. rsc.orgnih.gov
For example, computational models that predict the reactivity of different starting materials can be used to select the optimal substrates for a desired azetidine synthesis. mit.edu If a particular reaction is predicted to have a high activation barrier, computational studies can be used to explore the effect of different catalysts or reaction conditions to find a more favorable pathway. mdpi.com
This synergy between computational prediction and experimental validation is accelerating the discovery of new methods for synthesizing complex molecules like 1,3-dimethylazetidin-3-ol and its analogs, which are valuable building blocks in medicinal chemistry. researchgate.netnih.gov
Synthetic Applications of 1,3 Dimethylazetidin 3 Ol and Azetidin 3 Ol Scaffolds in Chemical Research
Azetidines as Building Blocks in Complex Molecule Synthesis
Azetidines serve as versatile building blocks in the synthesis of complex molecules due to their inherent ring strain and distinct stereochemical features. rsc.org This reactivity, combined with their structural rigidity, makes them attractive scaffolds for introducing specific spatial arrangements of functional groups. enamine.net The incorporation of azetidine (B1206935) moieties can significantly influence the physicochemical properties of a molecule, such as its conformation, metabolic stability, and bioactivity. nih.gov
Integration into Diverse Chemical Libraries
The development of efficient synthetic methods has enabled the integration of azetidines into diverse chemical libraries for drug discovery and other applications. nih.gov These libraries often feature a wide array of fused, bridged, and spirocyclic ring systems derived from densely functionalized azetidine cores. nih.gov The ability to generate large collections of azetidine-containing compounds facilitates the exploration of new chemical space and the identification of novel bioactive molecules. nih.gov For instance, research has focused on creating libraries of azetidine-based scaffolds optimized for central nervous system (CNS) applications by tailoring their physicochemical properties to favor blood-brain barrier penetration. nih.gov The synthesis of these libraries often involves multi-step sequences that allow for the introduction of various substituents and functional groups, leading to a diverse range of molecular architectures. nih.gov
Role in Peptidomimetics and Constrained Amino Acid Analogues
Azetidines play a crucial role in the design of peptidomimetics and constrained amino acid analogues. By incorporating the azetidine ring into a peptide backbone, researchers can impose conformational constraints that lock the molecule into a specific bioactive conformation. nih.govmdpi.com This can lead to enhanced potency, selectivity, and metabolic stability compared to the parent peptide. researchgate.net For example, azetidine-2-carboxylic acid, a four-membered ring analogue of proline, has been used to study the effects of conformational restriction on peptide structure and function. biorxiv.org The replacement of proline with this analogue can alter the peptide's hydrophobicity and its propensity to adopt a cis peptide bond configuration. biorxiv.org Furthermore, azetidine-based scaffolds have been utilized to mimic the side chains of aromatic amino acids, providing a strategy to control the dihedral angles of these residues, which is a critical aspect of peptidomimetic design. researchgate.net
Azetidin-3-ol (B1332694) Derivatives as Chemical Linkers
Azetidin-3-ol and its derivatives have emerged as important chemical linkers in the development of targeted therapeutic agents. Their rigid structure and the presence of a hydroxyl group provide a convenient attachment point for various molecular entities.
Application in PROTAC Synthesis Methodologies
Azetidin-3-ol hydrochloride is utilized as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combioscience.co.uk PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. nih.gov The rigid azetidine scaffold can help to optimize the spatial orientation of the two ligands, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov
Application in Antibody-Drug Conjugate (ADC) Linker Design
In the field of antibody-drug conjugates (ADCs), azetidin-3-ol hydrochloride serves as a non-cleavable linker. medchemexpress.comgentaur.com ADCs are comprised of a monoclonal antibody connected to a cytotoxic payload via a chemical linker. frontiersin.org The stability of the linker is crucial to prevent the premature release of the payload in circulation, which can lead to systemic toxicity. frontiersin.org Non-cleavable linkers, such as those derived from azetidin-3-ol, release the payload upon degradation of the antibody within the target cell. glpbio.com The design of the linker can significantly impact the stability, pharmacokinetics, and efficacy of the ADC. frontiersin.org
Azetidines as Ligands in Catalytic Processes
The coordination chemistry of azetidine derivatives has been explored for their utility as ligands in various catalytic processes. researchmap.jp Chiral azetidine-derived ligands have been successfully employed in asymmetric catalysis to induce enantioselectivity in a range of chemical reactions. researchgate.net The rigid four-membered ring of the azetidine can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of the reaction. researchgate.net
For example, azetidine-based ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyura coupling. researchmap.jpmdpi.com The strain of the azetidine ring in the resulting palladium-metallacycle can impact the efficiency of the catalytic system. mdpi.com Both tridentate and quadridentate azetidine derivatives have been synthesized and used to form complexes with metals like copper(II) and zinc(II), demonstrating their versatility as ligands. researchmap.jp The structural features of these complexes, including their coordination geometry and intermolecular interactions, are of interest for understanding the mechanisms of substrate and catalyst association in catalytic reactions. researchmap.jp
Data Tables
Table 1: Applications of Azetidine Scaffolds in Chemical Research
| Application Area | Specific Role of Azetidine Scaffold | Key Research Findings |
|---|---|---|
| Complex Molecule Synthesis | Building block for diverse chemical libraries. | Enables the creation of fused, bridged, and spirocyclic systems with potential CNS applications. nih.govnih.gov |
| Peptidomimetics | Provides conformational constraint to amino acid analogues. | Can enhance potency, selectivity, and metabolic stability of peptides. nih.govresearchgate.net |
| PROTACs | Serves as a rigid linker connecting the two functional ligands. | Optimizes spatial orientation for efficient ternary complex formation. medchemexpress.comnih.gov |
| ADCs | Functions as a non-cleavable linker for payload attachment. | Ensures stability in circulation and controlled payload release. medchemexpress.comgentaur.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-Dimethylazetidin-3-ol (B13483122) hydrochloride |
| Azetidin-3-ol |
| Azetidin-3-ol hydrochloride |
| Azetidine-2-carboxylic acid |
| Copper(II) |
| Palladium |
Chiral Azetidine Ligands in Asymmetric Catalysis
The rigid and strained four-membered ring of the azetidine scaffold provides a unique stereochemical platform that has been effectively exploited in the field of asymmetric catalysis. Chiral ligands derived from azetidin-3-ol and its analogs, including 1,3-Dimethylazetidin-3-ol, have emerged as powerful tools for inducing enantioselectivity in a variety of metal-catalyzed and organocatalytic reactions. birmingham.ac.ukresearchgate.net The conformational constraints of the azetidine ring, when incorporated into a ligand structure, can create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic transformation.
The development of synthetic routes to enantiopure azetidines has been a critical enabler for their application in catalysis. nih.govacs.org Methodologies such as gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides have provided access to chiral azetidin-3-ones, which are versatile intermediates for the synthesis of a range of azetidine-based ligands. nih.gov Furthermore, strategies for the stereoselective synthesis of substituted azetidines have expanded the diversity of chiral ligands available for catalytic applications. acs.orgnih.gov
Chiral azetidine-containing ligands have been successfully employed in a number of asymmetric reactions, including Friedel-Crafts alkylations, Henry (nitroaldol) reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net For instance, enantiopure cis-azetidines have been utilized as chiral ligands for transition metals like copper in catalyzing the Henry reaction, achieving high levels of enantioselectivity. bham.ac.uk The inherent concave shape of cis-disubstituted azetidine ligands, when chelated to a metal, creates a rigid and well-defined chiral pocket that can effectively influence the stereochemical course of the reaction. nih.gov
One notable class of reactions where azetidine-based ligands have shown considerable promise is the copper-catalyzed Henry reaction. Research has demonstrated that single enantiomer, 2,4-cis-disubstituted amino azetidines can serve as effective ligands for this carbon-carbon bond-forming reaction. nih.gov Optimization of the ligand structure and reaction conditions has led to the formation of the desired nitroalkanol products with excellent enantiomeric excesses, particularly when employing alkyl aldehydes. nih.gov
The catalytic activity of these chiral azetidine ligands has been evaluated in various asymmetric transformations. The following table summarizes the performance of a representative copper-azetidine complex in the Henry reaction between nitromethane and different aldehydes.
| Entry | Aldehyde | Time (h) | Conversion (%) | ee (%) |
| 1 | Benzaldehyde | 24 | >95 | 85 |
| 2 | 4-Nitrobenzaldehyde | 48 | >95 | 92 |
| 3 | 2-Naphthaldehyde | 72 | 80 | 90 |
| 4 | Cyclohexanecarboxaldehyde | 24 | >95 | >99 |
| 5 | Isovaleraldehyde | 48 | >95 | >99 |
| Data sourced from studies on copper-catalyzed Henry reactions using 2,4-cis-disubstituted amino azetidine ligands. nih.gov |
Beyond metal catalysis, the azetidine framework has also been incorporated into organocatalysts. The unique structural features of azetidines can be harnessed to create effective asymmetric organocatalytic systems. researchgate.net These catalysts have found utility in promoting various organic transformations with high stereocontrol.
The versatility of the azetidine scaffold allows for the synthesis of a diverse range of chiral ligands and organocatalysts. rsc.org The continued development of novel synthetic methods for accessing functionalized and enantiopure azetidines is expected to further expand their applications in asymmetric catalysis, enabling the efficient and stereoselective synthesis of complex chiral molecules. nih.govacs.org
Future Perspectives and Emerging Trends in 1,3 Dimethylazetidin 3 Ol Research
Innovation in Green Chemistry Approaches for Azetidine (B1206935) Synthesis
The synthesis of azetidines has traditionally involved methods that are often energy-intensive and utilize hazardous reagents. Recognizing the need for more environmentally benign processes, the field is witnessing a significant shift towards green chemistry principles.
Continuous Flow Synthesis: A prominent green innovation is the adoption of continuous flow technology for the synthesis of substituted azetidines. acs.orgnih.govresearchgate.net This approach offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and easier scalability. For instance, the generation and functionalization of lithiated four-membered aza-heterocycles have been successfully demonstrated under continuous flow conditions. acs.orgnih.gov Flow technology facilitates the handling of unstable intermediates at higher temperatures than in batch, leading to more efficient processes. acs.orgnih.gov Furthermore, the integration of environmentally responsible solvents, such as cyclopentylmethyl ether, into flow systems further enhances the sustainability of azetidine synthesis. acs.orgnih.gov
Biocatalysis: Another cornerstone of green chemistry, biocatalysis, is being explored for the enantioselective synthesis of azetidines. Engineered enzymes, such as "carbene transferase" variants of cytochrome P450, have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines with exceptional stereocontrol. nih.govacs.orgchemrxiv.orgresearchgate.net This biocatalytic approach not only provides access to chiral azetidines, which are crucial for pharmaceutical applications but also operates under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.
Photocatalysis: Visible-light-driven photocatalysis is also emerging as a powerful tool for the synthesis of densely functionalized azetidines. chemrxiv.orgchemrxiv.org This method utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. For example, a mild, visible-light-driven method has been developed to access azetidines by subjecting azabicyclo[1.1.0]butanes to radical strain-release photocatalysis. chemrxiv.orgchemrxiv.org
Table 1: Comparison of Green Synthesis Approaches for Azetidines
| Approach | Key Advantages | Representative Transformation |
|---|---|---|
| Continuous Flow Synthesis | Enhanced safety, scalability, and control; potential for solvent recycling. | Generation and functionalization of lithiated azetidines. acs.orgnih.gov |
| Biocatalysis | High enantioselectivity; mild reaction conditions; use of renewable resources. | Enantioselective one-carbon ring expansion of aziridines. nih.govacs.orgchemrxiv.orgresearchgate.net |
| Photocatalysis | Use of light as a renewable energy source; mild reaction conditions. | Radical strain-release synthesis of azetidines from azabicyclo[1.1.0]butanes. chemrxiv.orgchemrxiv.org |
Computational Design of Novel Azetidine-Based Scaffolds
The integration of computational chemistry into the drug discovery process has revolutionized the design of novel therapeutic agents. In silico methods are increasingly being employed to predict the properties and biological activities of new chemical entities, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming trial-and-error approaches.
Scaffold Design for CNS-Focused Libraries: Computational tools are being utilized to design and profile diverse collections of azetidine-based scaffolds for the development of libraries focused on central nervous system (CNS) targets. nih.govbroadinstitute.org By performing in silico analysis of physicochemical properties such as molecular weight, lipophilicity, and polar surface area, researchers can pre-optimize azetidine derivatives for CNS drug-likeness. nih.gov This computational pre-screening helps in prioritizing synthetic targets with a higher probability of possessing desirable pharmacokinetic profiles.
Structure-Based Drug Design: Molecular docking simulations are proving to be invaluable in the rational design of azetidine-containing molecules as inhibitors of specific biological targets. nih.govmedwinpublishers.com For example, docking models have been instrumental in the discovery of novel azetidine scaffolds as colony-stimulating factor-1 receptor (CSF-1R) Type II inhibitors. nih.gov These computational models allow for the visualization of binding interactions between the azetidine ligand and the protein's active site, enabling the design of compounds with improved potency and selectivity. In silico screening and molecular docking have also been applied to identify azetidin-2-one derivatives with potential antiproliferative activity. researchgate.netnih.govpeerscientist.com
Table 2: Application of Computational Design in Azetidine Research
| Application Area | Computational Technique | Desired Outcome |
|---|---|---|
| CNS Drug Discovery | In silico property profiling, diversity analysis. | Design of lead-like azetidine libraries with favorable CNS penetration properties. nih.govbroadinstitute.org |
| Enzyme Inhibition | Molecular docking, structure-based drug design. | Identification of potent and selective azetidine-based inhibitors for therapeutic targets. nih.gov |
| Anticancer Agent Design | Molecular docking, ADME prediction. | Design of azetidin-2-one derivatives with potential antiproliferative activity. researchgate.netpeerscientist.com |
Exploration of Unconventional Reactivity Modes
The inherent ring strain of the azetidine nucleus is a key feature that chemists are increasingly exploiting to drive novel and unconventional chemical transformations. researchgate.netrsc.orgrsc.org These reactions often lead to the formation of complex molecular architectures that would be challenging to access through traditional synthetic routes.
Strain-Release Reactions: The concept of strain-release is a powerful driving force in azetidine chemistry. Visible-light-driven photocatalysis has been employed to initiate radical strain-release (RSR) processes in azabicyclo[1.1.0]butanes, leading to the formation of densely functionalized azetidines. chemrxiv.orgchemrxiv.org This strategy harnesses the energy stored in the strained ring system to facilitate the construction of new chemical bonds.
Ring Expansion and Rearrangement Reactions: The transformation of azetidines into larger ring systems is an area of active investigation. For instance, a novel rearrangement of 3-hydroxyazetidines to form highly substituted 2-oxazolines has been reported. researchgate.netnih.govacs.org This reaction proceeds via a Ritter-initiated cascade and demonstrates the utility of the azetidine ring as a precursor to other heterocyclic systems. Furthermore, the one-carbon ring expansion of aziridines to azetidines through a acs.orgnih.gov-Stevens rearrangement represents an unconventional yet powerful method for constructing the azetidine core. nih.govacs.orgchemrxiv.orgresearchgate.net The regioselective ring-opening of unsymmetrical azetidines is another area of interest, with the outcome often dictated by the electronic and steric nature of the substituents on the ring.
[3+1] Cycloadditions: The development of novel cycloaddition strategies provides another avenue for the synthesis of substituted azetidines. A stereoselective [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes has been shown to produce highly substituted methylene azetidines. nih.gov This reaction proceeds through an ylide-type mechanism and highlights the potential for using strained precursors to access the azetidine scaffold.
Table 3: Examples of Unconventional Reactivity in Azetidine Chemistry
| Reactivity Mode | Description | Resulting Product |
|---|---|---|
| Radical Strain-Release | Photocatalytic activation of azabicyclo[1.1.0]butanes. | Densely functionalized azetidines. chemrxiv.orgchemrxiv.org |
| Rearrangement | Ritter-initiated cascade of 3-hydroxyazetidines. | Highly substituted 2-oxazolines. researchgate.netnih.govacs.org |
| Ring Expansion | Biocatalytic acs.orgnih.gov-Stevens rearrangement of aziridines. | Chiral azetidines. nih.govacs.orgchemrxiv.orgresearchgate.net |
| [3+1] Cycloaddition | Reaction of methylene aziridines with rhodium carbenes. | Highly substituted methylene azetidines. nih.gov |
Development of Advanced Spectroscopic Techniques for In-situ Analysis
A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of existing synthetic methods and the discovery of new transformations. The development and application of advanced spectroscopic techniques for in-situ analysis are therefore critical for advancing the field of azetidine chemistry.
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Advanced NMR techniques are being employed for the detailed characterization of novel azetidine derivatives. ipb.ptnih.govajchem-a.comjmchemsci.com For instance, two-dimensional NMR experiments such as 1H-1H NOESY, 1H-13C HMBC, and 1H-15N HMBC are instrumental in confirming the connectivity and stereochemistry of complex azetidine-containing products. nih.gov The application of these techniques allows for the unambiguous assignment of protons and carbons, which is essential for understanding the outcome of stereoselective reactions.
While much of the reported spectroscopic analysis is performed on isolated products, the future lies in the application of these and other techniques for in-situ or operando analysis. This would involve monitoring the reaction as it happens, providing real-time data on the formation of intermediates and products. Such information is invaluable for mechanistic studies and for the optimization of reaction conditions in real-time, particularly in flow chemistry setups. The development of robust probes and methodologies for in-situ NMR, as well as other techniques like Raman and infrared spectroscopy, will be pivotal in unraveling the intricacies of azetidine reactivity.
Table 4: Advanced Spectroscopic Techniques for Azetidine Characterization
| Spectroscopic Technique | Information Obtained | Application in Azetidine Research |
|---|---|---|
| 1H-1H NOESY | Through-space proton-proton correlations. | Determination of stereochemistry and conformation. nih.gov |
| 1H-13C HMBC | Long-range proton-carbon correlations. | Elucidation of molecular connectivity. nih.gov |
| 1H-15N HMBC | Long-range proton-nitrogen correlations. | Confirmation of nitrogen-containing ring structures. nih.gov |
| ***In-situ* Spectroscopy (Future Trend)** | Real-time monitoring of reaction progress. | Mechanistic elucidation and reaction optimization. |
Q & A
Q. What are the key considerations for synthesizing 1,3-Dimethylazetidin-3-ol hydrochloride in a laboratory setting?
Synthesis of 1,3-Dimethylazetidin-3-ol hydrochloride requires careful control of reaction conditions, including temperature, solvent selection, and stoichiometry. The compound (C₈H₁₂ClN₃O, MW 201.66) can be synthesized via ring-closing reactions or functional group modifications of azetidine precursors. Purification typically involves recrystallization or column chromatography to achieve ≥98% purity, as validated by HPLC . Safety protocols, such as working under inert atmospheres and using personal protective equipment (PPE), are critical due to the compound’s potential reactivity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing 1,3-Dimethylazetidin-3-ol hydrochloride?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the azetidine ring (δ ~3.0–4.0 ppm for methyl groups) and hydroxyl protons.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–230 nm) is used to assess purity (>98%) and identify impurities .
- Mass Spectrometry (MS): ESI-MS in positive ion mode detects the molecular ion peak at m/z 201.66 (M+H⁺) .
Q. What safety protocols should be followed when handling 1,3-Dimethylazetidin-3-ol hydrochloride in research environments?
- Use fume hoods and PPE (gloves, lab coats, goggles) to prevent inhalation or dermal exposure.
- Store the compound in a cool, dry environment (2–8°C) under inert gas to avoid degradation.
- Follow hazard communication standards (e.g., GHS) for labeling and disposal, as outlined in safety data sheets (SDS) .
Advanced Research Questions
Q. How can researchers optimize the yield of 1,3-Dimethylazetidin-3-ol hydrochloride while minimizing by-product formation during synthesis?
Yield optimization involves:
- Catalyst Screening: Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance ring-closing efficiency.
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity.
- Kinetic Studies: Monitoring reaction progress via TLC or in-situ FTIR to identify intermediate phases and adjust conditions .
- By-Product Analysis: LC-MS or GC-MS identifies impurities (e.g., dimerization products), guiding purification strategy adjustments .
Q. What experimental approaches are effective in resolving contradictions in the reported solubility profiles of 1,3-Dimethylazetidin-3-ol hydrochloride across different solvents?
Systematic solubility studies should be conducted using:
- Phase Solubility Analysis: Measure equilibrium solubility in water, ethanol, DMSO, and chloroform at 25°C and 37°C.
- Hansen Solubility Parameters (HSP): Correlate solvent polarity and hydrogen-bonding capacity with solubility data.
- Cross-Validation: Compare results with published studies using standardized methods (e.g., USP dissolution testing) to identify methodological discrepancies .
Q. What strategies are employed to assess the stability of 1,3-Dimethylazetidin-3-ol hydrochloride under varying storage conditions (e.g., temperature, humidity)?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated aging. Monitor degradation via HPLC for by-products (e.g., hydrolyzed azetidine derivatives) .
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life under standard storage conditions (2–8°C).
- Moisture Sorption Analysis: Dynamic vapor sorption (DVS) quantifies hygroscopicity, guiding packaging material selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
